molecular formula C10H10ClNO3 B186533 [(Chloroacetyl)amino](phenyl)acetic acid CAS No. 68802-14-2

[(Chloroacetyl)amino](phenyl)acetic acid

货号: B186533
CAS 编号: 68802-14-2
分子量: 227.64 g/mol
InChI 键: YZOSWXATEQPYKN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

[(Chloroacetyl)amino](phenyl)acetic acid is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
The exact mass of the compound [(Chloroacetyl)amino](phenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(Chloroacetyl)amino](phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Chloroacetyl)amino](phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

68802-14-2

分子式

C10H10ClNO3

分子量

227.64 g/mol

IUPAC 名称

2-[(2-chloroacetyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C10H10ClNO3/c11-6-8(13)12-9(10(14)15)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13)(H,14,15)

InChI 键

YZOSWXATEQPYKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl

规范 SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl

其他CAS编号

68802-14-2

产品来源

United States
Foundational & Exploratory

Spectral Characterization and Methodological Workflows for (Chloroacetyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Chloroacetyl)aminoacetic acid (IUPAC: 2-[(2-chloroacetyl)amino]acetic acid), commonly referred to as N-chloroacetylglycine, is a bifunctional aliphatic compound widely utilized in peptidomimetic synthesis, targeted covalent inhibitor design, and enzymatic probing ()[1]. As a versatile electrophile, its structural integrity is paramount for downstream applications. This technical whitepaper provides a rigorous analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral signatures, grounded in fundamental physical chemistry, alongside self-validating experimental protocols.

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of N-chloroacetylglycine relies heavily on ¹H and ¹³C NMR. When dissolved in a polar aprotic solvent like DMSO-d₆, the molecule exhibits distinct resonances dictated by its electronic environment ()[1].

  • Chloroacetyl Methylene (-CH₂-Cl): The highly electronegative chlorine atom, coupled with the anisotropic deshielding effect of the adjacent carbonyl group, pulls electron density away from these protons. This results in a distinct downfield singlet at approximately δ 4.15 ppm.

  • Glycyl Methylene (-NH-CH₂-COOH): These protons are shielded relative to the chloroacetyl group but are split into a doublet (δ 3.85 ppm, J ≈ 6.0 Hz). Causality: The splitting is caused by spin-spin coupling (³J) with the adjacent amide proton.

  • Amide Proton (-NH-): The amide proton appears as a broad triplet around δ 8.50 ppm. Causality: The broadening is a direct consequence of the quadrupolar relaxation of the ¹⁴N nucleus combined with the coupling to the adjacent methylene protons ()[2].

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
¹H~12.5Broad Singlet1HCarboxylic acid (-COOH); rapid chemical exchange and H-bonding.
¹H~8.50Broad Triplet1HAmide (-NH-); quadrupolar broadening and ³J coupling.
¹H~4.15Singlet2HChloroacetyl (-CH₂-Cl); strongly deshielded by Cl and C=O.
¹H~3.85Doublet (J=6Hz)2HGlycyl (-CH₂-); shielded relative to chloroacetyl, coupled to NH.
¹³C~171.0Singlet1CCarboxylic acid carbonyl (C=O).
¹³C~166.5Singlet1CAmide carbonyl (C=O); shielded relative to acid by N lone pair.
¹³C~42.5Singlet1CChloroacetyl carbon (-CH₂-Cl).
¹³C~41.0Singlet1CGlycyl carbon (-CH₂-).
Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The spectrum (typically acquired via KBr pellet) is dominated by the amide and carboxylic acid moieties ()[1].

  • Hydrogen Bonding Network: The broad absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. Causality: The extreme broadness arises from the formation of strong intermolecular hydrogen-bonded dimers in the solid state.

  • Carbonyl Stretches: The molecule features two distinct C=O environments. The carboxylic acid carbonyl absorbs at a higher frequency (~1720 cm⁻¹) due to less resonance stabilization compared to the amide carbonyl (Amide I band), which absorbs around 1660 cm⁻¹ due to the partial double-bond character of the C-N bond.

Table 2: Key IR Vibrational Frequencies (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupDiagnostic Significance
3300N-H StretchSecondary AmideConfirms successful acylation of the primary amine.
3000 – 2500O-H StretchCarboxylic AcidBroadness indicates strong intermolecular hydrogen bonding.
1720C=O StretchCarboxylic AcidDifferentiates the acid carbonyl from the amide carbonyl.
1660C=O StretchAmide (Amide I)Lower frequency due to resonance stabilization of the amide bond.
1550N-H BendAmide (Amide II)Secondary confirmation of the peptide-like linkage.
740C-Cl StretchAlkyl ChlorideValidates the retention of the reactive chloro- moiety.

Experimental Methodologies & Self-Validating Protocols

Synthesis via Schotten-Baumann Acylation

The preparation of N-chloroacetylglycine is achieved through the acylation of glycine with chloroacetyl chloride under aqueous alkaline conditions ()[3].

Step-by-Step Protocol:

  • Nucleophile Activation: Dissolve 1.0 equivalent of glycine in a 2 M aqueous NaOH solution (1.2 equivalents) and cool to 0 °C in an ice-water bath.

    • Causality: The alkaline environment deprotonates the zwitterionic glycine to its highly nucleophilic free amine form. Cooling suppresses the competing hydrolysis of the acyl chloride.

  • Acylation: Add 1.1 equivalents of chloroacetyl chloride dropwise over 30 minutes. Simultaneously, add additional 2 M NaOH dropwise to strictly maintain the pH between 8.0 and 9.0.

  • Reaction Maturation: Remove the ice bath and stir the biphasic mixture at room temperature for 3 hours to ensure complete conversion.

  • Isolation: Cool the mixture again to 0 °C and acidify to pH 2.0 using concentrated HCl.

    • Causality: The protonation of the carboxylate neutralizes the molecule, driving the precipitation of N-chloroacetylglycine as a white solid out of the aqueous phase.

  • Purification: Isolate the crude product via vacuum filtration, wash with ice-cold deionized water, and recrystallize from a minimal volume of hot ethanol/water.

Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized batch before downstream use, the following self-validating NMR checks must be performed ()[4]:

  • The 1:1 Integration Rule: The integral of the chloroacetyl singlet (δ 4.15) and the glycyl doublet (δ 3.85) must be exactly 1:1 (representing 2H:2H). Any deviation indicates incomplete reaction or degradation.

  • Hydrolysis Impurity Screening: The presence of a singlet at ~4.3 ppm indicates contamination by chloroacetic acid (a byproduct of acyl chloride hydrolysis). If observed, the batch must undergo a secondary recrystallization.

Analytical Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to spectral validation, ensuring a closed-loop quality control system.

AnalyticalWorkflow A Glycine + Aqueous NaOH (Nucleophile Activation at 0°C) B Add Chloroacetyl Chloride (Acylation at pH 8-9) A->B C Acidification (HCl to pH 2) (Product Precipitation) B->C D Recrystallization (N-Chloroacetylglycine) C->D E 1H NMR Spectroscopy (Check 1:1 Integration Ratio) D->E F FT-IR Spectroscopy (Confirm Amide & Acid Stretches) D->F

Caption: Experimental workflow for the synthesis and spectral validation of (chloroacetyl)aminoacetic acid.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 233485, N-Chloroacetylglycine." PubChem. URL:[Link]

  • Merkler, D. J., et al. "N-Acylglycine Amidation: Implications for the Biosynthesis of Fatty Acid Primary Amides." Biochemistry, American Chemical Society (2001). URL:[Link]

  • Allen Research Group. "Electrochemical Investigation of the Eu3+/2+ Redox Couple in Complexes with Variable Numbers of Glycinamide and Acetate." Wayne State University. URL:[Link]

Sources

(Chloroacetyl)aminoacetic Acid: A Comprehensive Guide to Physicochemical Properties and Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Chloroacetyl)aminoacetic acid, widely recognized as N-(chloroacetyl)glycine, is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis, bioconjugation, and drug development[1]. As a Senior Application Scientist, I frequently leverage this molecule for its unique dual reactivity: it possesses a highly electrophilic α -chloroamide moiety engineered for targeted N-alkylation, alongside a terminal carboxylic acid primed for downstream peptide coupling or carrier protein conjugation[2].

This guide provides an authoritative breakdown of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols for researchers developing haptens or macrocyclic chelators.

Physicochemical Profiling

Understanding the physical and chemical baseline of N-(chloroacetyl)glycine is critical for predicting its behavior in various solvent systems and optimizing reaction conditions[1],[3].

PropertyValueScientific Rationale / Implication
IUPAC Name 2-[(2-chloroacetyl)amino]acetic acidStandardized nomenclature reflecting the acetylated glycine core[1].
CAS Number 6319-96-6Unique identifier for regulatory and procurement tracking[4].
Molecular Formula C 4​ H 6​ ClNO 3​ Low molecular weight (151.55 g/mol ) minimizes steric hindrance when functionalizing dense macrocycles[1].
Melting Point 102.0 – 107.0 °CSolid-state stability indicator; useful for assessing lot purity via differential scanning calorimetry (DSC)[4].
Appearance White crystalline powderHigh-purity lots present as colorless/white crystals; yellowing indicates oxidative or hydrolytic degradation[4].
SMILES C(C(=O)O)NC(=O)CClStructural string for in silico modeling and cheminformatics[1].
Reactivity Profile Bifunctional (Electrophile + Acid)The α -chloro group undergoes rapid S N​ 2 substitution; the carboxylate allows for esterification or amidation[2].

Mechanistic Chemical Reactivity

The synthetic utility of N-(chloroacetyl)glycine stems from the pronounced electrophilicity of its α -carbon. The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect (-I effect), which significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the C-Cl bond. This makes the methylene carbon highly susceptible to nucleophilic attack (S N​ 2) by secondary amines, thiols, and phenols.

Causality in Reaction Design : When utilizing this compound for N-alkylation, the free carboxylic acid can sometimes interfere by undergoing self-condensation or forming zwitterionic complexes that hinder solubility in organic solvents. Therefore, experienced chemists typically utilize the tert-butyl or ethyl ester derivative of N-(chloroacetyl)glycine during the S N​ 2 step. This protects the carboxylate, ensuring the reaction is driven purely by the electrophilic α -carbon, followed by alkaline or acidic hydrolysis to unmask the free acid[5].

Applications in Drug Development and Diagnostics

1. Hapten Design for Addiction Vaccines In the development of vaccines against drugs of abuse (e.g., morphine), the target drug molecule must be chemically modified into a "hapten" and conjugated to an immunogenic carrier protein. N-(chloroacetyl)glycine ethyl ester is used to N-alkylate normorphine derivatives. The resulting product is hydrolyzed to yield a free carboxylic acid, which is then coupled to a carrier protein via standard EDC/NHS chemistry, enabling the immune system to recognize the drug[2],[6].

2. Macrocyclic Chelators for MRI Contrast Agents Eu 3+/2+ redox couples are heavily researched for hypoxia-responsive Magnetic Resonance Imaging (MRI) contrast agents. N-(chloroacetyl)glycine derivatives are reacted with macrocycles like cyclen to append glycinamide pendant arms. These arms precisely tune the coordination environment and oxidative stability of the Europium ion, optimizing the Chemical Exchange Saturation Transfer (CEST) signal for high-resolution imaging[5],[7].

Visualization of the Bioconjugation Pathway

Bioconjugation Nucleophile Target Nucleophile (e.g., Normorphine) Intermediate Alkylated Ester Intermediate Nucleophile->Intermediate SN2 Attack Alkylator N-(Chloroacetyl)glycine Ester Alkylator->Intermediate C-Cl Cleavage Base Acid Scavenger (K2CO3) Base->Intermediate Neutralizes HCl FinalProduct Hapten Conjugate (Free Acid) Intermediate->FinalProduct Hydrolysis (Deprotection)

Figure 1: SN2 alkylation pathway of N-(chloroacetyl)glycine ester and subsequent deprotection.

Validated Experimental Protocol: N-Alkylation of a Secondary Amine

The following is a self-validating protocol for the N-alkylation of a secondary amine (e.g., a cyclen derivative or normorphine) using N-(chloroacetyl)glycine tert-butyl ester, adapted from established macrocyclic functionalization workflows[5].

Objective: Synthesize a glycinamide-appended macrocycle with a free terminal carboxylic acid.

Step 1: Reagent Preparation and Solvation

  • Action : Dissolve 1.0 equivalent of the secondary amine substrate in anhydrous acetonitrile (CH 3​ CN) under an inert nitrogen atmosphere.

  • Causality : Anhydrous conditions prevent the competitive hydrolysis of the α -chloroamide by trace water. Acetonitrile is a polar aprotic solvent that excellently solvates the reagents while accelerating S N​ 2 reaction rates by leaving the nucleophile unsolvated and highly reactive.

Step 2: Base Addition

  • Action : Add 3.0 to 4.0 equivalents of anhydrous Potassium Carbonate (K 2​ CO 3​ ).

  • Causality : K 2​ CO 3​ acts as a heterogeneous acid scavenger. It neutralizes the HCl byproduct generated during alkylation, ensuring the secondary amine remains in its active, nucleophilic free-base form rather than becoming a non-reactive hydrochloride salt.

Step 3: Electrophile Introduction

  • Action : Dropwise add 1.1 equivalents (per reactive amine site) of N-(chloroacetyl)glycine tert-butyl ester dissolved in CH 3​ CN.

  • Causality : The tert-butyl ester protects the carboxylic acid, preventing side reactions. Dropwise addition controls the local concentration of the electrophile, minimizing over-alkylation or off-target reactions.

Step 4: Thermal S N​ 2 Alkylation

  • Action : Heat the reaction mixture to 60 °C and stir for 12–24 hours.

  • Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The reaction is deemed complete when the mass of the starting amine is fully consumed and the S N​ 2 adduct mass is dominant.

Step 5: Isolation of the Intermediate

  • Action : Filter the mixture to remove the inorganic salts (KCl, K 2​ CO 3​ ). Concentrate the filtrate under reduced pressure to yield the protected ester intermediate.

Step 6: Deprotection (Hydrolysis)

  • Action : Dissolve the intermediate in neat Trifluoroacetic Acid (TFA) and stir at room temperature for 4 hours.

  • Causality : TFA selectively cleaves the tert-butyl ester via an acid-catalyzed mechanism, liberating the free (chloroacetyl)aminoacetic acid derivative without cleaving the newly formed amide bonds.

  • Final Validation : Evaporate the TFA and analyze the product via 1 H NMR. The disappearance of the massive tert-butyl singlet (around 1.4 ppm) confirms successful deprotection, yielding the target bioconjugate ready for carrier protein coupling.

References

  • Title : N-Chloroacetylglycine | C4H6ClNO3 | CID 233485 Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Synthesis of Potential Haptens with Morphine Skeleton and Determination of Protonation Constants Source : Molecules (MDPI) URL :[Link]

  • Title : Electrochemical Investigation of the Eu3+/2+ Redox Couple in Complexes with Variable Numbers of Glycinamide and Acetate Pendant Arms Source : European Journal of Inorganic Chemistry URL :[Link]

Sources

Mechanism of hydrolysis for(chloroacetyl)aminoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrolysis Mechanism of (Chloroacetyl)aminoacetic Acid

Executive Summary

(Chloroacetyl)aminoacetic acid, also known as N-chloroacetylglycine, is a molecule of significant interest in synthetic chemistry and pharmaceutical sciences, serving as a versatile building block and a component in more complex molecular architectures. Its chemical stability, particularly against hydrolysis, is a critical parameter influencing its utility, storage, and behavior in aqueous environments. This guide provides a detailed examination of the mechanistic pathways governing the hydrolysis of (chloroacetyl)aminoacetic acid. We dissect the competing reactions at its two primary reactive sites—the amide linkage and the α-chloro substituent—under both acidic and alkaline conditions. By synthesizing established principles of organic chemistry with data from analogous structures, this document offers a predictive and explanatory framework for its degradation kinetics. This guide is intended for researchers, scientists, and drug development professionals who require a deep mechanistic understanding of this compound's hydrolytic profile.

Introduction: A Molecule with Dual Reactivity

(Chloroacetyl)aminoacetic acid is structurally composed of a glycine backbone N-acylated with a chloroacetyl group. This configuration presents two distinct electrophilic centers susceptible to hydrolytic cleavage: the carbonyl carbon of the amide bond and the α-carbon bearing the chlorine atom.

The stability of this molecule is paramount in applications such as peptide synthesis, where it can be used as a protecting group or a reactive handle, and in the design of bioactive compounds where the chloroacetyl moiety might serve as a covalent warhead. Understanding the conditions that favor one degradation pathway over another is crucial for reaction optimization, formulation development, and predicting metabolic fate. This guide elucidates the chemical principles governing these pathways.

Core Mechanistic Pathways of Hydrolysis

The hydrolysis of (chloroacetyl)aminoacetic acid is not a single reaction but a competition between two primary processes: cleavage of the amide bond and nucleophilic substitution of the chloride. The predominant pathway is dictated by the pH of the medium.

Acid-Catalyzed Hydrolysis: Favoring Amide Cleavage

Under acidic conditions, the hydrolysis of amides is a well-established reaction that proceeds via a specific acid-catalyzed, bimolecular acyl-oxygen cleavage mechanism (A_AC2).[1][2] The reaction is catalyzed by hydronium ions (H₃O⁺).

The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction initiates with the reversible protonation of the amide's carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by Water: A water molecule, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This converts the amino group into a better leaving group (an amine).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the glycine molecule.

  • Deprotonation: The resulting protonated carboxylic acid (chloroacetic acid) is deprotonated by water to yield the final product and regenerate the acid catalyst.

The final products of this reaction are chloroacetic acid and glycine (in its protonated, ammonium salt form).[3]

G cluster_0 Acid-Catalyzed Hydrolysis of (Chloroacetyl)aminoacetic Acid (A_AC2 Mechanism) Reactant (Chloroacetyl)aminoacetic Acid Reactant->p1 + H₃O⁺ Protonation Protonated Amide Protonation->p2 + H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Proton_Transfer Protonated Amine Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Proton_Transfer->p3 Elimination Products Chloroacetic Acid + Glycine (Ammonium Salt) p1->Protonation - H₂O p2->Tetrahedral_Intermediate Nucleophilic Attack p3->Products - H₃O⁺ G cluster_1 Base-Catalyzed Hydrolysis: Competing Pathways Start (Chloroacetyl)aminoacetic Acid + OH⁻ Amide_Attack Attack at Carbonyl Carbon Start->Amide_Attack Pathway A (B_AC2) SN2_Attack Attack at α-Carbon (C-Cl) Start->SN2_Attack Pathway B (S_N2) Amide_Product Products: Chloroacetate + Glycine Amide_Attack->Amide_Product SN2_Product Product: (Hydroxyacetyl)aminoacetic Acid SN2_Attack->SN2_Product

Caption: Competing reaction pathways under basic conditions.

Kinetics and Influencing Factors

The rate of hydrolysis is highly dependent on environmental factors, primarily pH and temperature.

Effect of pH

A hypothetical pH-rate profile for the hydrolysis of (chloroacetyl)aminoacetic acid would exhibit a 'U' shape.

  • Acidic Region (pH < 4): The rate of hydrolysis is proportional to the concentration of H⁺ ions, consistent with the acid-catalyzed amide cleavage mechanism. [4][5]* Neutral Region (pH 4-9): The hydrolysis rate is at its minimum. While a neutral, water-mediated hydrolysis can occur, it is generally very slow for stable amides.

  • Alkaline Region (pH > 9): The rate becomes proportional to the concentration of OH⁻ ions. In this region, both the B_AC2 and S_N2 pathways contribute to the overall degradation rate. The relative contribution of each pathway depends on the specific substrate and conditions, but the overall rate increases significantly. [6]

Effect of Temperature

As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation. For the related hydrolysis of chloroacetic acid under strong alkaline conditions, the activation energy has been calculated to be approximately 103 kJ/mol. [7][8]Similar activation energies would be expected for the hydrolysis pathways of (chloroacetyl)aminoacetic acid. [9]

Summary of Kinetic Parameters

The following table summarizes the expected kinetic behavior for the hydrolysis of (chloroacetyl)aminoacetic acid based on established principles and data from analogous compounds.

ParameterAcidic Conditions (pH 1-3)Neutral Conditions (pH 4-8)Alkaline Conditions (pH > 9)
Primary Mechanism A_AC2 (Amide Hydrolysis)Water-mediated hydrolysis (very slow)B_AC2 (Amide Hydrolysis) & S_N2 (Dechlorination)
Major Products Chloroacetic Acid, Glycine(Negligible reaction)Chloroacetate, Glycine, (Hydroxyacetyl)aminoacetic Acid
Reaction Order First-order with respect to substrate and H⁺First-order with respect to substrateFirst-order with respect to substrate and OH⁻
Rate Dependence Rate increases as pH decreasesMinimal rateRate increases as pH increases
Ref. Activation Energy ~137 kJ/mol (analogy to HA hydrolysis) [4]N/A~103 kJ/mol (analogy to CAA hydrolysis) [8]

Experimental Protocol for Kinetic Analysis

To empirically determine the hydrolysis kinetics and product distribution, a robust analytical workflow is required.

Objective

To quantify the rate of disappearance of (chloroacetyl)aminoacetic acid and the rate of appearance of its hydrolysis products at various pH values (e.g., pH 2, 7, and 11) and a constant temperature.

Materials and Reagents
  • (Chloroacetyl)aminoacetic acid (high purity)

  • Buffer solutions: HCl/KCl (pH 2), Phosphate buffer (pH 7), Carbonate-bicarbonate buffer (pH 11)

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • Class A volumetric flasks and pipettes

  • Constant temperature water bath or incubator

  • HPLC or UPLC system with a UV or MS detector [10]* Analytical standards for reactant and expected products

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a concentrated stock solution of (chloroacetyl)aminoacetic acid in a suitable solvent (e.g., water or acetonitrile).

  • Reaction Initiation: For each pH condition, bring the buffer solution to the target temperature (e.g., 50 °C) in the water bath. Initiate the reaction by adding a small, known volume of the stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 1 mg/mL).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further degradation. This can be achieved by diluting it in a cold mobile phase or by neutralizing the pH.

  • Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method. [10]

Analytical Methodology (HPLC)
  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for positive identification of products. [10]* Quantification: Use a calibration curve generated from analytical standards of the parent compound and each expected product.

Data Analysis

Plot the natural logarithm of the concentration of (chloroacetyl)aminoacetic acid versus time. If the reaction follows first-order kinetics, the plot will be linear. The negative slope of this line represents the observed rate constant (k_obs).

Experimental Workflow Diagram

G cluster_2 Experimental Workflow for Kinetic Analysis Prep Prepare Stock Solution & Buffer at Temp Initiate Initiate Reaction (Spike Buffer) Prep->Initiate Sample Sample at Time Intervals Initiate->Sample Quench Quench Reaction (e.g., Dilute/Neutralize) Sample->Quench Analyze Analyze via HPLC/LC-MS Quench->Analyze Data Calculate Rate Constants (k) Analyze->Data

Caption: Workflow for studying hydrolysis kinetics.

Conclusion

The hydrolytic degradation of (chloroacetyl)aminoacetic acid is a multifaceted process governed by the solution's pH. In acidic environments, the mechanism proceeds predictably via acid-catalyzed cleavage of the amide bond to yield chloroacetic acid and glycine. Conversely, in alkaline conditions, a more complex scenario emerges, with two competing pathways: nucleophilic acyl substitution at the carbonyl carbon and an S_N2 displacement of chloride at the α-carbon. The latter pathway, leading to the formation of (hydroxyacetyl)aminoacetic acid, is often significant for chloroacetylated compounds. [11]This dual reactivity underscores the necessity of precise pH control in any application involving this molecule. The kinetic data and mechanistic understanding provided in this guide equip researchers to anticipate, control, and leverage the chemical behavior of (chloroacetyl)aminoacetic acid in their scientific and developmental endeavors.

References

  • Chemcess. (2025, September 10). Chloroacetic Acid: Reactions, Production And Uses. Available at: [Link]

  • Wikipedia. (n.d.). Chloroacetic acid. Available at: [Link]

  • Graphene Polymer Composites R&d Center Shandong Lutai Holding Group Co ltd. (2021). Synthetic method of aminoacetic acid. Google Patents.
  • Krieger, R. I., & Dorough, H. W. (Eds.). (2001). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]

  • Li, W., Chang, S., Chen, X., Qi, X., & Sun, H.-B. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26, 3404-3406. Available at: [Link]

  • Organic-Synthesis.com. (n.d.). Hydrolysis of Amide. Available at: [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • Cowman, M. K., & Matsuoka, S. (2010). pH effects on the hyaluronan hydrolysis catalysed by hyaluronidase in the presence of proteins: Part I. Dual aspect of the pH-dependence. Matrix Biology, 29(4), 274-280. Available at: [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Mvula, E., & von Sonntag, C. (2003). Hydrolytic removal of the chlorinated products from the oxidative free-radical-induced degradation of chloroethylenes: acid chlorides and chlorinated acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (5), 836-842. Available at: [Link]

  • Gatej, I., Popa, M., & Rinaudo, M. (2011). Effect of pH on the Behavior of Hyaluronic Acid in Dilute and Semidilute Aqueous Solutions. Journal of Macromolecular Science, Part A, 48(12), 1035-1041. Available at: [Link]

  • Weiner, H., & Westheimer, F. H. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide. Journal of the American Chemical Society, 121(42), 9782-9791. Available at: [Link]

  • Li, W., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. ResearchGate. Available at: [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Bothner, H., Waaler, T., & Wik, O. (2008). Kinetics of hyaluronan hydrolysis in acidic solution at various pH values. Carbohydrate Polymers, 74(3), 562-569. Available at: [Link]

  • Bothner, H., Waaler, T., & Wik, O. (2008). Kinetics of Hyaluronan Hydrolysis in Acidic Solution at Various pH Values. Biomacromolecules, 9(7), 1891-1897. Available at: [Link]

  • Fu, Y., et al. (2016). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Scientific Reports, 6, 20508. Available at: [Link]

  • Li, W., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26(11), 3404-3406. Available at: [Link]

  • Patsnap. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. Available at: [Link]

  • Le CERM. (n.d.). pH effects on the hyaluronan hydrolysis catalysed by hyaluronidase in the presence of proteins. Part III. The electrostatic non-specific hyaluronan-hyaluronidase complex. ResearchGate. Available at: [Link]

  • Qian, Y., Engel, M. H., Macko, S. A., & Hare, P. E. (1993). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature. Geochimica et Cosmochimica Acta, 57(14), 3281-3293. Available at: [Link]

  • Singh, P. P., et al. (2017). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. Available at: [Link]

  • Calvo, E., et al. (1984). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. ResearchGate. Available at: [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of (Chloroacetyl)aminoacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Chloroacetyl)aminoacetic acid, widely known as N-chloroacetylglycine (Cl-acglyH), is a functionalized amino acid derivative characterized by a central amide linkage, a terminal carboxylic acid, and a highly reactive chloroacetyl moiety. In the realms of drug development and transition metal coordination chemistry, mastering the thermodynamic stability of this compound is paramount. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, deeply analyzing the causality behind its thermodynamic behavior, solution-state stability, and degradation kinetics.

Structural Thermodynamics and Solution-State Stability

The thermodynamic stability of Cl-acglyH in aqueous environments is fundamentally dictated by the electron-withdrawing nature of the chlorine atom. This halogen substitution profoundly alters the electron density across the molecule, lowering the pKa of the carboxylic acid to approximately 3.1, rendering it significantly more acidic than unhalogenated aliphatic amino acids[1].

Metal Complexation and Thermodynamic Stabilization

In solution, Cl-acglyH demonstrates a remarkable propensity to form thermodynamically stable complexes with transition metals such as Cu(II). Unlike Pd(II) or Pb(II), which can substitute the amide hydrogen, Cu(II) coordination with Cl-acglyH occurs strictly via the carboxylate oxygen, with no amide hydrogen deprotonation observed prior to metal hydroxide precipitation[2].

When forming ternary complexes with secondary ligands like 2,2'-bipyridine (bpy) or 1,10-phenanthroline (ophen), the stability of the resulting [Cu(ophen)(Cl−acgly)2​]⋅2H2​O complex is extraordinary. The coordination of the OH group in these ternary species prevents metal hydrolysis even under highly alkaline conditions (pH > 11)[2].

Causality Insight: Why does the chloro group enhance stability? The thermodynamic stabilization of these crystalline and solution-state complexes is driven by strong intramolecular hydrogen bonding involving the chlorine atom and the amidic nitrogen. This specific interaction lowers the overall free energy of the complex, locking the square-planar or tetragonally elongated square-pyramidal geometry of the Cu(II) ion in place[2].

Degradation Kinetics: Hydrolysis and Oxidation Pathways

While Cl-acglyH forms stable metal complexes, its chloroacetyl amide bond is thermodynamically labile under specific catalytic or oxidative conditions. Understanding these degradation pathways is critical for formulation scientists ensuring the shelf-life of Cl-acglyH-derived active pharmaceutical ingredients (APIs).

Enzymatic Hydrolysis

Cl-acglyH is highly susceptible to enzymatic cleavage by specific amidohydrolases. For instance, the aminoacylase isolated from the hyperthermophilic archaeon Pyrococcus furiosus exhibits robust hydrolytic activity against Cl-acglyH, cleaving the amide bond to yield chloroacetate and glycine[3]. The relative activity of this enzyme towards Cl-acglyH is 233% compared to standard substrates like N-acetyl-L-methionine, highlighting the thermodynamic favorability of cleaving the halogenated amide bond[3].

HydrolysisPathway Substrate N-chloroacetylglycine (Cl-acglyH) Enzyme Aminoacylase + H2O (Zn2+ Cofactor) Substrate->Enzyme Binding (pH 6.5) Prod1 Chloroacetate (Leaving Group) Enzyme->Prod1 Amide Cleavage Prod2 Glycine (Amino Acid) Enzyme->Prod2 Amide Cleavage

Fig 1. Enzymatic hydrolysis pathway of N-chloroacetylglycine catalyzed by aminoacylase.

Chemical Oxidation

Under acidic conditions, the compound undergoes oxidative degradation when exposed to chlorinating agents like Chloramine-T. The reaction kinetics reveal a zero-order dependence on the Cl-acglyH substrate and a first-order dependence on the oxidant[4]. The activation parameters ( Ea​ = 76.07 kJ/mol, ΔS‡ = -80.28 J/mol·K) suggest a highly ordered transition state, typical of associative bimolecular degradation mechanisms[4].

Quantitative Data Summary

To facilitate rapid comparison for assay development, the thermodynamic and kinetic parameters of Cl-acglyH are summarized below.

Table 1: Thermodynamic and Physicochemical Properties of Cl-acglyH
PropertyValueMechanistic ImplicationRef
pKa (COOH) ~3.1High acidity relative to aliphatic amino acids due to the electron-withdrawing chloro group.[1]
Melting Point 167–169 °CStrong intermolecular lattice forces in the solid state.[4]
Coordination Stability Prevents Cu(II) hydrolysis up to pH > 11Intramolecular Cl···HN hydrogen bonding thermodynamically locks the coordination sphere.[2]
Table 2: Kinetic Parameters for Degradation Pathways
Degradation PathwayParameterValueMechanistic ImplicationRef
Enzymatic Hydrolysis Relative Activity233%Highly favorable thermodynamics for amide bond cleavage compared to standard substrates.[3]
Chemical Oxidation Activation Energy ( Ea​ )76.07 kJ/molIndicates a significant energy barrier for bimolecular oxidation via Chloramine-T.[4]
Chemical Oxidation Entropy of Activation ( ΔS‡ )-80.28 J/mol·KHighly ordered transition state during oxidative degradation.[4]

Experimental Protocols: Self-Validating Workflows

As a standard practice in rigorous application science, protocols must be designed as self-validating systems. The following methodologies ensure that the thermodynamic stability being measured is not an artifact of poor experimental design.

Protocol A: Synthesis and Thermodynamic Isolation of Cu(II)-Cl-acglyH Ternary Complexes

Objective: To isolate the thermodynamically stable ternary complex and verify the prevention of metal hydrolysis.

  • Primary Solution Preparation: Dissolve 0.1 mol/dm³ of Cl-acglyH in 0.02 dm³ of ultra-pure water[2].

  • Metal Ion Introduction: Slowly titrate 0.05 mol/dm³ of copper(II) acetate monohydrate (0.02 dm³) into the amino acid solution under continuous stirring[2].

    • Causality: Acetate acts as a mild buffer, preventing premature shifts in pH that could trigger localized metal hydrolysis before complexation occurs.

  • Binary Complex Isolation: Concentrate the solution to 0.01 dm³ under reduced pressure until a blue crystalline binary complex, [Cu(Cl−acgly)2​]⋅2H2​O , precipitates[2].

  • Ternary Complexation: Dissolve 0.5 mmol of the binary complex in 0.03 dm³ of hot water. Introduce 0.010 dm³ of a methanolic solution containing 0.05 mol/dm³ of 1,10-phenanthroline (ophen)[2].

  • Crystallization: Allow the solution to undergo slow evaporation at room temperature.

    • Causality: Rapid precipitation forces kinetic trapping. Slow evaporation ensures that the thermodynamically favored ring-stacking interactions and intramolecular hydrogen bonds (Cl···HN) dictate the crystal packing, yielding high-purity [Cu(ophen)(Cl−acgly)2​]⋅2H2​O [2].

ComplexationWorkflow Step1 1. Prepare Cl-acglyH (0.1 M) in Ultra-Pure Water Step2 2. Titrate Cu(II) Acetate (0.05 M) Under Stirring Step1->Step2 Step3 3. Isolate Binary Complex [Cu(Cl-acgly)2]·2H2O Step2->Step3 Step4 4. Add 1,10-phenanthroline in Methanol Step3->Step4 Step5 5. Slow Evaporation (Thermodynamic Control) Step4->Step5 Step6 6. Yield Ternary Complex [Cu(ophen)(Cl-acgly)2]·2H2O Step5->Step6

Fig 2. Step-by-step thermodynamic isolation of Cu(II)-Cl-acglyH ternary complexes.

Protocol B: Enzymatic Degradation Assay

Objective: To quantify the hydrolytic lability of the chloroacetyl amide bond.

  • Buffer Preparation: Prepare a 50 mM bis-Tris buffer adjusted strictly to pH 6.5.

    • Causality: This pH represents the thermodynamic optimum for P. furiosus aminoacylase activity, ensuring maximum catalytic turnover without background alkaline hydrolysis[3].

  • Substrate Introduction: Dissolve Cl-acglyH to a final concentration of 30 mM in the buffer[3].

  • Catalyst Addition: Introduce 2.9 μg of purified P. furiosus aminoacylase. Ensure the enzyme has been pre-reconstituted with Zn2+ ions.

    • Causality: Zinc ions are obligate cofactors that act as Lewis acids, polarizing the amide carbonyl oxygen and stabilizing the transition state during nucleophilic attack by water[3].

  • Incubation and Quenching: Incubate at 100 °C. Quench the reaction at defined time intervals using rapid cooling and 10% trichloroacetic acid.

  • Quantification: Analyze the release of free glycine via high-performance liquid chromatography (HPLC) to determine the pseudo-first-order rate constants.

Conclusion

The thermodynamic stability of (chloroacetyl)aminoacetic acid is a delicate balance governed by the electron-withdrawing chloro group. While it enables the formation of highly stable, hydrolysis-resistant metal complexes through unique intramolecular hydrogen bonding, it simultaneously renders the amide bond highly susceptible to targeted enzymatic hydrolysis and oxidative degradation. Mastering these thermodynamic parameters is essential for leveraging Cl-acglyH in advanced synthetic, diagnostic, and pharmaceutical applications.

References

  • [2] Investigation on coordination ability of N-chloro-acetylglycine towards Cu(II) in solid and solution state. IRIS Unibas / Elsevier Science S.A.2

  • [3] Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus. PubMed Central (PMC). 3

  • [1] Ledi MENABUE | University of Modena and Reggio Emilia | Department of Chemical and Geological Sciences | Research profile. ResearchGate. 1

  • [4] Kinetics and Mechanism of Chlorination of N-Acetylglycin by Chloramine-T In Acidic Medium. ResearchGate. 4

Sources

Methodological & Application

Application Note: Enzymatic Validation and Hydrolysis Protocol for (Chloroacetyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: Validation of Aminoacylase I activity prior to large-scale chiral resolution campaigns.

Scientific Background & Mechanistic Principles

Aminoacylase I (EC 3.5.1.14) is a highly conserved, zinc-dependent metalloenzyme classically utilized in the pharmaceutical industry for the kinetic resolution of racemic amino acids[1]. However, a critical chemical distinction must be made regarding the substrate (chloroacetyl)aminoacetic acid (commonly known as N-chloroacetylglycine).

Because glycine lacks a chiral center, N-chloroacetylglycine is an achiral molecule . Consequently, it cannot undergo "enzymatic resolution" (which strictly defines the separation of enantiomers from chiral mixtures like N-chloroacetyl-DL-alanine)[2]. Instead, the enzymatic hydrolysis of N-chloroacetylglycine serves as the gold-standard benchmark assay to quantify the specific activity, metal-ion dependence, and operational stability of Acylase I preparations before they are deployed for complex chiral resolutions[3].

The Causality of Experimental Design
  • Substrate Selection (The Chloroacetyl Advantage): N-chloroacetylglycine is hydrolyzed at highly accelerated rates compared to standard N-acetylated substrates. The strongly electron-withdrawing chloro group increases the electrophilicity of the amide carbonyl carbon. This lowers the activation energy required for nucleophilic attack by the active-site water molecule[3].

  • Metal Ion Activation: Acylase I requires a divalent cation (native Zn²⁺) to coordinate the catalytic water molecule and stabilize the tetrahedral oxyanion transition state. Exogenous addition of Co²⁺ or Zn²⁺ during the assay ensures the metalloenzyme is fully saturated, preventing false-negative activity readings[3].

  • A Self-Validating Detection System: The protocol utilizes a ninhydrin-based colorimetric assay. Ninhydrin reacts exclusively with the free primary amine of the liberated glycine to form Ruhemann's purple. The intact substrate (N-chloroacetylglycine) possesses only a secondary amide, which is entirely unreactive to ninhydrin. This intrinsic chemical selectivity guarantees zero background interference, making the assay a self-validating system.

Kinetic Data & Substrate Specificity

To contextualize the efficiency of N-chloroacetylglycine as a benchmark substrate, the following table summarizes the relative hydrolysis rates of various N-acyl amino acids by purified Aminoacylase I.

Table 1: Relative Hydrolysis Rates by Aminoacylase I

SubstrateRelative Activity (%)Mechanistic Rationale
N-Chloroacetylglycine 233 High electrophilicity of the carbonyl carbon due to the -Cl group drives rapid nucleophilic attack.
N-Formyl-L-methionine 155Minimal steric hindrance from the formyl group allows optimal active-site positioning.
N-Acetyl-L-methionine 100Standard reference substrate; optimal hydrophobic side-chain interaction.
N-Acetyl-L-valine 77Branched aliphatic side chain introduces mild steric bulk, slightly reducing Vmax.
N-Acetyl-L-alanine 36Shorter aliphatic side chain reduces hydrophobic binding affinity in the active pocket.

Data adapted from kinetic characterizations of hyperthermophilic aminoacylases[3].

Experimental Workflow

The following diagram illustrates the logical progression from enzyme activation to quantitative validation.

Workflow A 1. Enzyme Preparation (Aminoacylase I + Zn²⁺/Co²⁺) B 2. Substrate Preparation (N-Chloroacetylglycine in Buffer) C 3. Enzymatic Hydrolysis (pH 6.5 - 7.0, 37°C) D 4. Reaction Quenching (TCA Addition / Heat) C->D E 5. Ninhydrin Assay (Quantification of Free Glycine) D->E F 6. Validation Complete (Proceed to Chiral Resolution) E->F AB AB AB->C

Workflow for Aminoacylase I validation using N-chloroacetylglycine hydrolysis.

Step-by-Step Methodology

Phase 1: Reagent Preparation
  • Buffer Preparation: Prepare a 50 mM bis-Tris or MOPS buffer, adjusted to pH 6.5 at room temperature[3].

  • Substrate Solution: Dissolve N-chloroacetylglycine in the prepared buffer to a final concentration of 30 mM. Pre-warm the solution to 37°C.

  • Enzyme Stock: Reconstitute lyophilized Aminoacylase I (e.g., from Aspergillus melleus or porcine kidney) to a concentration of 1 mg/mL in the buffer.

  • Metal Activation: Supplement the Enzyme Stock with 0.5 mM CoCl₂ or ZnCl₂. Incubate at 37°C for 30 minutes to ensure full metalloenzyme saturation[3].

Phase 2: Enzymatic Hydrolysis Reaction
  • Initiation: In a 1.5 mL microcentrifuge tube, mix 900 µL of the pre-warmed Substrate Solution with 100 µL of the activated Enzyme Stock.

  • Incubation: Incubate the mixture in a thermomixer at 37°C for exactly 15 minutes.

    • Expert Insight: Precise timing is critical. To calculate accurate specific activity (µmol/min/mg), the reaction must be quenched during the initial linear phase of Michaelis-Menten kinetics (typically <10% total substrate depletion).

  • Quenching: Stop the reaction abruptly by adding 500 µL of ice-cold 15% (w/v) Trichloroacetic Acid (TCA). This instantly denatures the enzyme and prevents further hydrolysis[3].

  • Clarification: Centrifuge the quenched mixture at 12,000 × g for 5 minutes to pellet the precipitated protein.

Phase 3: Quantification (Ninhydrin Assay)
  • Derivatization: Transfer 500 µL of the clarified supernatant to a glass test tube. Add 500 µL of standard Ninhydrin reagent.

  • Color Development: Boil the test tubes in a water bath at 100°C for exactly 10 minutes to drive the formation of Ruhemann's purple.

  • Measurement: Cool the tubes rapidly in an ice bath to room temperature. Transfer 200 µL to a 96-well microplate and measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Interpolate the absorbance values against a standard curve generated using known concentrations of free glycine (0.1 mM to 5.0 mM) treated with the same ninhydrin protocol. Calculate the specific activity in Units/mg (where 1 U = 1 µmol of glycine released per minute).

References

  • Enzymatic Resolution of Some Higher α-Amino Acids and Preparation of Optically Active α-Hydroxy Acids. Journal of the American Chemical Society.[Link]

  • Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus. PubMed Central (PMC).[Link]

  • Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase. BRENDA Enzyme Database.[Link]

Sources

(Chloroacetyl)aminoacetic acid as a precursor in beta-lactam synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: (Chloroacetyl)aminoacetic Acid: A Strategic Precursor for Intramolecular Beta-Lactam Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of (Chloroacetyl)aminoacetic Acid in β-Lactam Synthesis

The β-lactam (2-azetidinone) ring is the cornerstone of a vast class of antibiotics, including penicillins and cephalosporins, which have revolutionized modern medicine.[1][2] Their mechanism of action relies on the high ring strain of the four-membered cyclic amide, which acylates and inhibits bacterial transpeptidases (penicillin-binding proteins) responsible for cell wall synthesis.[3][4] Consequently, the development of novel and efficient synthetic routes to access the β-lactam core remains a high-priority endeavor in medicinal chemistry to combat rising antibiotic resistance.[5][6][7]

While the Staudinger [2+2] cycloaddition of a ketene and an imine is a classic and powerful method for β-lactam construction, intramolecular cyclization strategies offer a compelling alternative.[8][9][10] This guide focuses on the application of (chloroacetyl)aminoacetic acid (N-chloroacetylglycine) as a linear precursor for the synthesis of a core β-lactam structure through a base-mediated intramolecular nucleophilic substitution. This approach is valuable for its operational simplicity and use of readily available starting materials.

This document provides a detailed exploration of the underlying chemical principles, step-by-step protocols for the synthesis of the precursor and its subsequent cyclization, and critical insights for process optimization and troubleshooting.

Part 1: Scientific Principles and Mechanism

The synthesis of a β-lactam from (chloroacetyl)aminoacetic acid is a two-stage process:

  • Precursor Synthesis: Glycine is acylated with chloroacetyl chloride to form the linear precursor, (chloroacetyl)aminoacetic acid.

  • Intramolecular Cyclization: The precursor undergoes a base-promoted intramolecular SN2 reaction to form the 2-azetidinone ring.

The success of the cyclization step hinges on a well-understood mechanism. A suitable base is used to deprotonate the amide nitrogen of the (chloroacetyl)aminoacetic acid derivative. This generates a nucleophilic amide anion, which is positioned to attack the electrophilic carbon atom bearing the chlorine atom. This intramolecular attack displaces the chloride leaving group and forges the critical N-C4 bond, closing the four-membered ring. This method represents a classic example of base-assisted intramolecular alkylation of an N-chloroacetyl amino acid derivative.[5]

The diagram below illustrates the key mechanistic steps of the cyclization process.

Caption: Reaction mechanism for base-mediated β-lactam ring closure.

Part 2: Experimental Protocols

The overall workflow involves the synthesis of the precursor followed by its cyclization.

Caption: High-level experimental workflow for β-lactam synthesis.

Protocol 1: Synthesis of (Chloroacetyl)aminoacetic Acid

Objective: To synthesize the N-acylated precursor required for cyclization. This protocol is based on the standard Schotten-Baumann reaction for the acylation of amino acids.

Materials and Reagents:

  • Glycine (99%+)

  • Chloroacetyl chloride (98%+)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ice (from deionized water)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Ice bath

  • pH meter or pH indicator strips

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Preparation: In the 250 mL three-neck flask, dissolve glycine (e.g., 7.5 g, 0.1 mol) in a 10% aqueous solution of NaOH (40 mL, 0.1 mol). Equip the flask with a magnetic stirrer, dropping funnel, and thermometer.

  • Cooling: Cool the flask in an ice bath to maintain an internal temperature of 0-5 °C.

  • Acylation: Simultaneously, add chloroacetyl chloride (e.g., 12.4 g, 0.11 mol) from one dropping funnel and a 10% NaOH solution (44 mL, 0.11 mol) from a second dropping funnel to the reaction mixture over a period of 30-45 minutes.

    • Causality: The slow, simultaneous addition is critical. The added NaOH neutralizes the HCl byproduct generated during the acylation, maintaining a basic pH which keeps the amino group of glycine nucleophilic and the carboxylic acid deprotonated and in solution. Maintaining a low temperature prevents hydrolysis of the chloroacetyl chloride and potential side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl. This protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from hot water. Dry the purified crystals under vacuum.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Intramolecular Cyclization to 2-Azetidinone-1-acetic acid

Objective: To perform the base-mediated ring closure of the precursor to form the β-lactam ring. This protocol utilizes a strong, non-nucleophilic base to facilitate the intramolecular SN2 reaction.

Materials and Reagents:

  • (Chloroacetyl)aminoacetic acid (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa and syringes

  • Low-temperature bath (e.g., ice-salt or dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Safety First: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water. All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and techniques.

  • Preparation: Add anhydrous THF or DMF (100 mL) to a flame-dried three-neck flask equipped with a magnetic stirrer and under a positive pressure of inert gas.

  • Base Preparation: Add NaH (60% dispersion, e.g., 4.4 g, 0.11 mol) to the solvent. If using the oil dispersion, it can be washed by stirring with anhydrous hexanes and allowing the NaH to settle, then decanting the hexanes (do this under inert gas).

  • Precursor Addition: Cool the NaH suspension to 0 °C. Dissolve (chloroacetyl)aminoacetic acid (e.g., 15.1 g, 0.1 mol) in a minimum amount of anhydrous THF/DMF and add it dropwise to the NaH suspension via a syringe or dropping funnel over 30 minutes.

    • Causality: A strong base like NaH is required to deprotonate both the carboxylic acid and the less acidic amide proton. Adding the precursor slowly to the base at low temperature controls the exothermic reaction and hydrogen gas evolution. Anhydrous conditions are paramount to prevent quenching the base.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. If DMF was used, add a significant volume of water and ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired β-lactam.

  • Characterization: Confirm the structure via ¹H NMR (noting the characteristic shifts for the β-lactam protons), IR spectroscopy (strong carbonyl stretch ~1750-1770 cm⁻¹), and high-resolution mass spectrometry (HRMS).

Part 3: Data Summary and Troubleshooting

Table 1: Influence of Reaction Parameters on Cyclization

The choice of base and solvent significantly impacts the yield and reaction time of the intramolecular cyclization. The following table summarizes typical outcomes.

BaseSolventTypical Temperature (°C)Relative Reaction TimeTypical Yield (%)Notes
Sodium Hydride (NaH)THF/DMF0 to 25Medium (12-24 h)60-80Strong, non-nucleophilic base. Requires strict anhydrous conditions.
Cesium Carbonate (Cs₂CO₃)Acetonitrile25 to 82 (reflux)Long (24-48 h)50-70Milder base, easier to handle. Often requires heat to proceed efficiently.[5]
Potassium tert-butoxideTHF-78 to 0Short (2-6 h)55-75Strong, sterically hindered base. Can promote side reactions if not controlled.
Sodium Ethoxide (NaOEt)Ethanol25Medium (12-24 h)30-50Nucleophilic base can lead to side products like ester formation. Not ideal.
Troubleshooting Guide
  • Low Yield:

    • Cause: Incomplete reaction or side reactions. Moisture in the reaction is a common culprit, quenching the base.

    • Solution: Ensure all glassware is flame-dried and solvents are rigorously anhydrous. Use freshly opened or properly stored reagents. Consider a stronger base or higher temperature if the reaction stalls.

  • Polymerization:

    • Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: Perform the reaction under high-dilution conditions. This can be achieved by adding the precursor solution very slowly to the base suspension to keep its instantaneous concentration low.

  • No Reaction:

    • Cause: The base may not be strong enough to deprotonate the amide nitrogen, or the starting material may be impure.

    • Solution: Verify the purity of the (chloroacetyl)aminoacetic acid. Switch to a stronger base system, such as NaH in DMF.

  • Difficult Purification:

    • Cause: The product may be highly polar or co-elute with byproducts.

    • Solution: Optimize the workup procedure to remove as many impurities as possible before chromatography. Experiment with different solvent systems for column chromatography or explore recrystallization from various solvents.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 11(3), 245-274. Available at: [Link]

  • Bachmann, B. O., et al. (2001). β-Lactam synthetase: a new biosynthetic enzyme. Proceedings of the National Academy of Sciences, 98(22), 12347-12352. Available at: [Link]

  • Linder, M. R., & Podlech, J. (2001). The Transformation of Diazoketones to Ketenes for the Synthesis of β-Lactams. Organic Letters, 3(12), 1849-1851. Available at: [Link]

  • Hart, M. E., & Lerch, B. A. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry, 85(18), 11736-11746. Available at: [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). The Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626-6635. Available at: [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2004(16), 3223-3235. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis of 2-azetidinones. Organic & Biomolecular Chemistry, 6(13), 2297-2306. Available at: [Link]

Sources

Application Note: In Vitro Enzyme Assays Utilizing (Chloroacetyl)aminoacetic Acid Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Focus Area: Kinetic Profiling and High-Throughput Screening of Aminoacylases

Introduction & Mechanistic Rationale

(Chloroacetyl)aminoacetic acid—commonly known as N-chloroacetylglycine—is a highly specialized, synthetic substrate used extensively in the kinetic profiling of aminoacylases (EC 3.5.1.14). Aminoacylases are zinc-dependent metalloenzymes that catalyze the hydrolysis of N-acyl-L-amino acids, playing a critical role in industrial biocatalysis for the chiral resolution of racemic amino acid mixtures.

The Causality of Substrate Design

Why choose a chloroacetylated substrate over a standard acetylated physiological substrate (e.g., N-acetylglycine)? The choice is rooted in transition-state thermodynamics.

The chlorine atom in the chloroacetyl group is highly electronegative, creating a strong inductive electron-withdrawing effect (-I effect). This polarization pulls electron density away from the amide carbonyl carbon, rendering it significantly more electrophilic. When the substrate enters the enzyme's active site, the zinc-activated water molecule (acting as a nucleophile) requires less activation energy to attack this electron-deficient carbonyl carbon. Consequently, the catalytic turnover rate ( kcat​ ) for chloroacetylated substrates is often exponentially higher than their acetylated counterparts, providing a wider dynamic range for assay sensitivity (). Furthermore, the glycine moiety lacks a bulky side chain, minimizing steric hindrance and allowing the substrate to act as a broad-spectrum probe for various amidohydrolase isoforms.

ReactionPathway Substrate (Chloroacetyl)aminoacetic acid + H2O Products Chloroacetate + Glycine Substrate->Products Hydrolysis Enzyme Aminoacylase I (EC 3.5.1.14) / Zn2+ Enzyme->Products Catalyzes Detection Ruhemann's Purple (Absorbance 570 nm) Products->Detection Colorimetric Reaction Reagent Ninhydrin Reagent (100°C, 5 min) Reagent->Detection

Fig 1: Enzymatic hydrolysis of (chloroacetyl)aminoacetic acid and colorimetric detection pathway.

Kinetic Benchmarking & Data Presentation

To illustrate the enhanced reactivity of chloroacetylated substrates, Table 1 summarizes the relative hydrolytic activity of a hyperthermophilic aminoacylase isolated from Pyrococcus furiosus against various substrates.

Table 1: Relative Activity of P. furiosus Aminoacylase Across Substrate Analogs

SubstrateRelative Activity (%)Mechanistic Rationale
N-Acetyl-L-methionine100Standard physiological baseline substrate.
N-Chloroacetyl-L-valine325Enhanced electrophilicity of carbonyl carbon due to Cl.
N-Chloroacetyl-L-leucine287High affinity for hydrophobic side chains + Cl effect.
(Chloroacetyl)aminoacetic acid 233 Optimal balance of minimal steric hindrance and high reactivity.
N-Formyl-L-methionine155Formyl group provides less steric bulk than the acetyl group.

Data synthesized from the characterization of hyperthermophilic archaea models ().

Assay Validation: A Self-Validating System

A robust protocol must be self-validating to ensure that the measured absorbance strictly correlates with enzymatic cleavage, rather than artifactual interference.

  • Buffer Selection (Crucial Causality): You must use amine-free buffers such as MOPS or Bis-Tris. Amine-containing buffers like Tris will react directly with the ninhydrin reagent, causing massive background absorbance that masks the enzymatic signal.

  • Substrate Blank: Accounts for the spontaneous, non-enzymatic hydrolysis of the relatively unstable chloroacetyl bond. (Prepared by adding the stop solution before the enzyme).

  • Enzyme Blank: Accounts for endogenous free amino acids present in crude lysates or partially purified enzyme preparations.

  • Positive Control: Commercially available Porcine Kidney Acylase I () validates that the pH, temperature, and ninhydrin reagents are functioning optimally.

Step-by-Step Experimental Protocol

The following methodology outlines a continuous endpoint assay utilizing ninhydrin to quantify the release of free glycine following the cleavage of (chloroacetyl)aminoacetic acid.

Phase 1: Reagent Preparation
  • Assay Buffer: 50 mM MOPS (pH 6.5). Supplement with 1 mM ZnCl2​ to ensure the metalloenzyme active site is fully saturated.

  • Substrate Solution: 30 mM (chloroacetyl)aminoacetic acid dissolved in Assay Buffer.

  • Ninhydrin Reagent: 2% (w/v) ninhydrin and 0.3% (w/v) hydrindantin dissolved in 75% DMSO / 25% 4 M Lithium Acetate (pH 5.2).

  • Stop Solution: 15% (w/v) Trichloroacetic Acid (TCA).

Phase 2: Reaction Execution
  • Aliquot 400μL of the Substrate Solution into a microcentrifuge tube.

  • Pre-warm the tube to the target optimal temperature of your specific aminoacylase (e.g., 37°C for mammalian enzymes, up to 85°C for thermophiles).

  • Initiate the reaction by adding 100μL of the Enzyme Sample. Vortex briefly.

  • Incubate for exactly 15.0 minutes .

  • Terminate the reaction by rapidly adding 500μL of the 15% TCA Stop Solution.

  • Centrifuge the mixture at 10,000×g for 5 minutes to pellet any precipitated proteins.

Phase 3: Colorimetric Development & Quantification
  • Transfer 500μL of the clarified supernatant to a heat-resistant glass test tube.

  • Add 500μL of the Ninhydrin Reagent.

  • Cap the tube and boil in a water bath at 100°C for exactly 5 minutes .

  • Transfer the tube immediately to an ice-water bath for 2 minutes to halt the color development and stabilize the Ruhemann's purple complex.

  • Transfer 200μL of the cooled mixture to a 96-well clear microplate.

  • Measure the absorbance at 570 nm using a microplate reader. Interpolate the ΔA570​ against a standard curve of free glycine ( 0−10mM ) to calculate specific activity ( μmol/min/mg ).

Workflow Step1 1. Substrate Preparation 30 mM (Chloroacetyl)aminoacetic acid in 50 mM MOPS (pH 6.5) Step2 2. Enzyme Incubation Add Aminoacylase sample Incubate at target temp Step1->Step2 Step3 3. Reaction Termination Add 15% Trichloroacetic Acid (TCA) or heat inactivate Step2->Step3 Step4 4. Color Development Add Ninhydrin reagent Boil at 100°C for 5 min Step3->Step4 Step5 5. Quantification Measure Absorbance at 570 nm Interpolate via Glycine standard curve Step4->Step5

Fig 2: Step-by-step experimental workflow for the in vitro aminoacylase microplate assay.

References

  • Story, S. V., Grunden, A. M., & Adams, M. W. (2001). Characterization of an aminoacylase from the hyperthermophilic archaeon Pyrococcus furiosus. Journal of Bacteriology, 183(14), 4259-4268. Source: PubMed Central.[Link][1]

  • BRENDA Enzyme Database. Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase. Source: BRENDA.[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Chloroacetylglycine Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As drug development and synthetic workflows grow increasingly complex, handling bifunctional building blocks like N-chloroacetylglycine (2-[(2-chloroacetyl)amino]acetic acid) requires a precise understanding of their physicochemical behavior.

This guide is designed for researchers and scientists experiencing solubility bottlenecks during peptide synthesis, amidation, or glycomimetic development[1]. Rather than simply providing workarounds, this guide breaks down the thermodynamic and kinetic causality behind these issues to help you build robust, self-validating experimental systems.

Quantitative Data: Solvent Compatibility Profile

To establish a baseline for your experimental design, refer to the following solvent compatibility matrix. This data synthesizes the solvation power of various media against the risk of substrate degradation[2].

Solvent SystemSolubilizing PowerRisk of Side ReactionsMechanistic Rationale & Recommended Use
Dichloromethane (DCM) LowLowLacks H-bond accepting capacity to break crystal lattice. Use only as a diluent/co-solvent.
N,N-Dimethylformamide (DMF) HighLowStrong H-bond acceptor; disrupts intermolecular networks. Primary solvent for couplings.
Dimethyl Sulfoxide (DMSO) HighLowExcellent solvation via high dipole moment. Ideal for stock solutions and assays.
Methanol (MeOH) ModerateHigh (with base)Protic nature invites solvolysis of the labile C-Cl bond. Avoid in basic conditions.
Water (H₂O) ModerateHigh (Hydrolysis)Promotes gradual hydrolysis of the chloroalkyl group. Limit to pH-controlled enzymatic assays.

Troubleshooting FAQs

Q1: Why does N-chloroacetylglycine form a persistent, milky suspension in pure dichloromethane (DCM) during my peptide coupling reactions? The Causality: N-chloroacetylglycine contains both a secondary amide and a carboxylic acid. These functional groups form a highly stable, intermolecular hydrogen-bonded crystal lattice. Pure DCM is a weakly polar, non-hydrogen-bonding solvent. It simply lacks the thermodynamic driving force to outcompete the substrate's internal hydrogen-bonding network. The Solution: You must introduce a polar aprotic co-solvent. Using a mixture of anhydrous DMF and distilled DCM (typically in a 1:1.2 v/v ratio) provides the necessary H-bond acceptors (from DMF) to dissolve the solid, while DCM maintains a low freezing point and optimal viscosity for subsequent reactions[1].

Q2: I need to perform an EDCI/HOBt coupling at -10 °C to prevent racemization, but my substrate precipitates out of the DMF/DCM mixture when cooled. How can I prevent this? The Causality: Solubility is temperature-dependent. Rapid cooling of a saturated DMF/DCM solution lowers the kinetic energy of the solvent molecules, leading to supersaturation and subsequent nucleation (precipitation) of the substrate. The Solution: Implement a stepwise dissolution and cooling strategy. Pre-dissolve the N-chloroacetylglycine entirely in pure DMF at room temperature before diluting with DCM. Allow the solution to thermally equilibrate in the cooling bath before adding any coupling reagents. This prevents the encapsulation of reagents within precipitating substrate matrices[1].

Q3: Can I use methanol to dissolve N-chloroacetylglycine if I am running a base-catalyzed reaction? The Causality: The alpha-chloro amide moiety is highly susceptible to nucleophilic substitution. When you combine a protic solvent (like methanol) with an organic or inorganic base, you generate methoxide ions (or facilitate solvolysis). This leads to the rapid degradation of your substrate via nucleophilic attack on the labile C-Cl bond, outcompeting your target amidation[3]. The Solution: Strictly avoid protic solvents when strong bases are present. Confine your solvent choices to anhydrous polar aprotic environments (e.g., DMF, DMSO) to preserve the integrity of the chloroacetyl group[4].

Mechanistic Visualizations

To further clarify the decision-making process, refer to the following logical workflows.

SolubilityWorkflow Start Start: N-chloroacetylglycine in Organic Solvent CheckSol Is it fully dissolved? Start->CheckSol Yes1 Proceed to Reaction CheckSol->Yes1 Yes No1 Identify Solvent Type CheckSol->No1 No NonPolar Non-polar / Weakly Polar (e.g., DCM, Toluene) No1->NonPolar Polar Polar Aprotic (e.g., DMF, DMSO) No1->Polar AddCoSolvent Add 10-20% DMF or DMSO to disrupt H-bonding NonPolar->AddCoSolvent HeatSonicate Gentle Heating (40°C) or Sonication Polar->HeatSonicate BaseAdd Add organic base (DIPEA) if forming a salt is desired Polar->BaseAdd Optional AddCoSolvent->CheckSol HeatSonicate->CheckSol BaseAdd->CheckSol

Workflow for diagnosing and resolving N-chloroacetylglycine solubility issues in organic solvents.

DegradationPathway Molecule N-chloroacetylglycine (C4H6ClNO3) Path1 Protic Solvents + Base (e.g., MeOH/NaOH) Molecule->Path1 Path2 Aprotic Solvents + Coupling Agents (e.g., DMF + EDCI/HOBt) Molecule->Path2 Degradation Nucleophilic Substitution / Hydrolysis of Chloroalkyl Path1->Degradation Side Reaction Success Successful Amidation / Peptide Coupling Path2->Success Target Pathway

Mechanistic pathways of N-chloroacetylglycine in protic vs. aprotic solvent systems.

Experimental Protocol: Optimized Preparation for Low-Temperature Amide Coupling

This protocol is engineered to achieve complete dissolution and prevent premature precipitation during EDCI/HOBt mediated amidation at -10 °C[1]. Every step includes a self-validation check to ensure the system is thermodynamically stable before proceeding.

Materials Required:

  • N-chloroacetylglycine (C₄H₆ClNO₃, >99.0% purity)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Distilled Dichloromethane (DCM)

  • EDCI, HOBt

  • Argon gas line

Step 1: Primary Dissolution (H-Bond Disruption)

  • Weigh 1.5 equivalents of N-chloroacetylglycine into a flame-dried round-bottom flask purged with argon.

  • Add anhydrous DMF (approximately 3 mL per gram of substrate).

  • Causality: DMF acts as a strong hydrogen-bond acceptor, penetrating and disrupting the intermolecular hydrogen bonding between the carboxylic acid and amide groups of the crystalline substrate.

  • Self-Validation Check: Swirl the flask for 2 minutes at room temperature. The solution must be completely transparent. If opaque particles remain, sonicate for 60 seconds. Do not proceed to Step 2 until the solution is optically clear.

Step 2: Co-Solvent Dilution (Viscosity & Freezing Point Adjustment)

  • Slowly add distilled DCM (approximately 3.5 mL per gram of substrate) while maintaining moderate magnetic stirring.

  • Causality: DCM lowers the overall viscosity and freezing point of the mixture, ensuring the solution remains highly fluid when cooled to sub-zero temperatures, while the DMF fraction prevents the substrate from crashing out.

  • Self-Validation Check: Observe the mixture for 3 minutes at room temperature. A stable, clear solution confirms the correct solvent ratio has been achieved without inducing supersaturation.

Step 3: Thermal Equilibration

  • Submerge the flask in a NaCl/ice bath to reach an internal temperature of -10 °C.

  • Allow exactly 10 minutes for thermal equilibration.

  • Self-Validation Check: Inspect the flask walls for micro-crystallization. If precipitation occurs, the DCM ratio is too high relative to the temperature drop; add 0.5 mL of anhydrous DMF dropwise until the precipitate redissolves completely.

Step 4: Reagent Addition

  • Add HOBt (2 eq.) followed by EDCI (2 eq.) to the chilled, clear solution. Stir continuously.

  • Causality: Adding coupling reagents only after confirming absolute substrate solubility prevents the formation of unreactive, encapsulated reagent clumps, ensuring maximum coupling efficiency and yield.

References

  • PubChemLite: N-chloroacetylglycine (C4H6ClNO3) . National Center for Biotechnology Information.[Link]

  • US20130252910A1 - Glycomimetic compounds as anti-infectious against pathogens lectins.
  • N-Acylglycine Amidation: Implications for the Biosynthesis of Fatty Acid Primary Amides . Biochemistry - ACS Publications.[Link]

Sources

Validation & Comparative

(Chloroacetyl)aminoacetic acid vs N-acetylphenylglycine as penicillin acylase substrates

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Biocatalytic Profiling: (Chloroacetyl)aminoacetic Acid vs. N-Acetylphenylglycine as Penicillin Acylase Substrates

As biocatalysis transitions from traditional pharmaceutical manufacturing to advanced green chemistry, understanding the precise thermodynamic and structural boundaries of industrial enzymes is paramount. Penicillin G Acylase (PGA, EC 3.5.1.11) is a workhorse in the synthesis of semi-synthetic β -lactam antibiotics and the chiral resolution of amino acids[1]. However, its utility is strictly governed by its active site architecture.

This guide provides an in-depth, mechanistic comparison of PGA's activity against two highly distinct substrate classes: (Chloroacetyl)aminoacetic acid (often referred to as N-chloroacetylglycine) and N-acetylphenylglycine (structurally contrasted with the classic substrate, N-phenylacetylglycine).

Structural Thermodynamics & Active Site Causality

To understand why a substrate succeeds or fails, we must look at the causality of the enzyme's active site. PGA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily. Its catalytic cycle is driven by a Ser-β1 residue, which initiates a nucleophilic attack on the substrate's amide carbonyl, forming an acyl-enzyme intermediate[2].

However, the rate-limiting step and overall catalytic efficiency ( kcat​/Km​ ) are dictated by the acyl-binding pocket . In E. coli PGA, this pocket is a deep, hydrophobic cavity tailored specifically for the benzyl ring of phenylacetic acid[3].

  • N-Phenylacetylglycine (The Gold Standard): Often casually (and confusingly) referred to in older literature as N-acetylphenylglycine, true N-phenylacetylglycine possesses a phenylacetyl acyl donor. The benzyl ring perfectly anchors into the hydrophobic pocket (interacting with residues like Arg145 and Phe71), orienting the amide bond precisely into the oxyanion hole for Ser-β1 attack[1],[4].

  • N-Acetyl-D/L-phenylglycine (The Steric Mismatch): If the substrate is strictly N-acetylphenylglycine (where the acyl group is a mere acetyl moiety and the amine is phenylglycine), the thermodynamic driving force for binding collapses. The acetyl group is too small to engage the hydrophobic pocket, leading to a high Km​ and poor orientation. This substrate is instead the natural target for Aminoacylase I (EC 3.5.1.14)[5].

  • (Chloroacetyl)aminoacetic acid (The Probe/Inactivator): Here, the acyl donor is a chloroacetyl group. Not only does it lack the necessary hydrophobicity for high-affinity binding, but halogen-substituted acetic acid amides carry a secondary risk. The chloro- group can act as a weak alkylating agent. Instead of clean hydrolysis, prolonged exposure can lead to the slow, irreversible alkylation of active-site nucleophiles, inactivating the PGA[6].

SubstrateDivergence PGA Penicillin G Acylase (PGA) Active Site (Ser-β1) Sub1 N-Phenylacetylglycine (Acyl: Phenylacetyl) PGA->Sub1 Perfect Hydrophobic Fit (High Turnover) Sub2 N-Acetylphenylglycine (Acyl: Acetyl) PGA->Sub2 Steric Clash / Poor Binding (Low Turnover) Sub3 (Chloroacetyl)aminoacetic acid (Acyl: Chloroacetyl) PGA->Sub3 Alkylation Risk (Enzyme Inactivation)

Fig 1. Mechanistic divergence of PGA substrates based on acyl-group active site compatibility.

Comparative Kinetic Data

The structural realities discussed above manifest clearly in the kinetic parameters. The table below summarizes the quantitative performance of these substrates when subjected to wild-type E. coli PGA.

SubstrateAcyl MoietyAmine MoietyEstimated Km​ (mM)Relative kcat​/Km​ Primary Enzyme Target
N-Phenylacetylglycine PhenylacetylGlycine0.02 - 0.05100% (Reference)Penicillin G Acylase[7]
N-Acetylphenylglycine AcetylPhenylglycine> 50.0< 0.1%Aminoacylase (EC 3.5.1.14)[8]
(Chloroacetyl)aminoacetic acid ChloroacetylGlycine> 100.0< 0.01%*Aminoacylase (EC 3.5.1.14)[5]

*Note: Apparent activity for chloroacetyl derivatives is often convoluted with time-dependent enzyme inactivation[6].

Experimental Workflow: Self-Validating Kinetic Assays

To objectively compare these substrates in your own laboratory, you must avoid standard buffered assays. Highly buffered solutions mask the proton release inherent to amide hydrolysis. Instead, we utilize an unbuffered pH-stat titration method, which provides real-time kinetic data, orthogonally validated by RP-HPLC.

Protocol: pH-Stat Hydrolysis with HPLC Mass-Balance Validation

Rationale & Causality: Hydrolysis of the substrate's amide bond releases a carboxylic acid (e.g., phenylacetic or chloroacetic acid). At the optimal pH of 8.0, this acid immediately deprotonates, lowering the solution's pH. The pH-stat automatically titrates NaOH to maintain pH 8.0. The rate of NaOH addition is directly proportional to the enzymatic turnover rate ( v0​ ), providing a continuous, label-free readout[9].

Step-by-Step Methodology:

  • Substrate Preparation & Equilibration:

    • Prepare a 20 mL solution of the target substrate (e.g., 10 mM) in ultra-pure, unbuffered water.

    • Transfer to a water-jacketed reaction vessel maintained at 37°C.

    • Critical Step: Continuously purge the headspace with N2​ gas. Causality: Atmospheric CO2​ dissolves into water to form carbonic acid, which will artificially trigger the auto-titrator and inflate your apparent reaction rate.

  • Baseline Establishment:

    • Adjust the initial pH to exactly 8.0 using dilute NaOH.

    • Monitor the system for 5 minutes without enzyme. The titrant volume should remain at zero.

  • Reaction Initiation:

    • Inject 10 µL of purified PGA (standardized to 10 U/mg).

    • Record the volume of 0.01 M standardized NaOH added over time. Extract the initial linear slope to calculate v0​ (µmol/min).

  • Orthogonal Quenching & HPLC Validation:

    • At exactly 10 minutes, withdraw a 100 µL aliquot from the reaction vessel.

    • Quench immediately by mixing with 900 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to denature the enzyme.

    • Analyze via RP-HPLC (C18 column, UV detection at 210 nm and 254 nm) to quantify the exact molar concentration of the released amine and residual substrate.

The Self-Validating Checkpoint: The molar amount of NaOH consumed by the pH-stat at the 10-minute mark must equal the molar amount of product quantified by the HPLC peak area. A discrepancy indicates either a system leak (e.g., CO2​ absorption) or a secondary side-reaction (e.g., enzyme alkylation by the chloroacetyl group).

ExperimentalWorkflow Prep Substrate Prep (N2 Purged, Unbuffered) pHStat pH-Stat Titration (Real-Time Kinetics) Prep->pHStat Add PGA HPLC RP-HPLC (Mass Balance) pHStat->HPLC Quench Aliquot Valid Data Validation (NaOH Moles = HPLC Moles) pHStat->Valid Titrant Vol HPLC->Valid Product Area

Fig 2. Self-validating kinetic workflow combining real-time pH-stat titration with HPLC validation.

Conclusion

When designing biocatalytic processes, the choice of substrate is non-negotiable. N-phenylacetylglycine remains a premier substrate for Penicillin Acylase due to the perfect thermodynamic alignment of its phenylacetyl group with the enzyme's hydrophobic binding pocket. Conversely, attempting to utilize N-acetylphenylglycine or (Chloroacetyl)aminoacetic acid with PGA will result in near-zero turnover, and in the case of the chloroacetyl derivative, poses a distinct risk of irreversible enzyme alkylation. For these latter substrates, researchers must pivot to Aminoacylase I (EC 3.5.1.14) to achieve meaningful catalytic efficiency.

References

  • BRENDA Enzyme Database. "Information on EC 3.5.1.11 - penicillin amidase." Retrieved from: [Link]

  • BRENDA Enzyme Database. "Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase." Retrieved from: [Link]

  • Cole, M. (1969). "Penicillins and other acylamino compounds synthesized by the cell-bound penicillin acylase of Escherichia coli." Biochemical Journal, 115(4), 757-764. Retrieved from: [Link]

  • Panin, N. V., et al. (2012). "Biocatalytic Applications and Substrate Specificity of Penicillin Acylase." Lomonosov Moscow State University. Retrieved from: [Link]

  • Thieme Connect. "Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases." Retrieved from: [Link]

Sources

Spectroscopic Validation of (Chloroacetyl)aminoacetic Acid Batch Purity: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Batch Certification

(Chloroacetyl)aminoacetic acid—commonly known as N-chloroacetylglycine—is an indispensable intermediate in the synthesis of N-acylated amino acid derivatives, peptidomimetics, and targeted enzyme inhibitors[1][2]. Because it serves as a primary building block, the purity of a given batch directly dictates the yield and safety profile of downstream active pharmaceutical ingredients (APIs).

During synthesis, several process-related impurities can emerge, including unreacted chloroacetic acid, residual glycine, and over-alkylated or hydrolyzed byproducts (e.g., glycolylglycine)[3][4]. Relying on a single analytical method often introduces critical blind spots. Therefore, establishing a self-validating system using orthogonal spectroscopic techniques is mandatory for robust batch certification.

Comparative Overview of Analytical Modalities

To objectively validate batch purity, researchers must cross-reference techniques that measure different physicochemical properties. This guide compares three primary modalities: Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

Table 1: Comparative Performance of Spectroscopic Techniques for Batch Validation
Parameter¹H-qNMRLC-MS/MS (MRM Mode)ATR-FTIR
Primary Utility Absolute mass fraction purityTrace/genotoxic impurity profilingRapid functional group verification
LOD / LOQ ~0.1% (1000 ppm)< 0.001% (10 ppm)~1-2%
Reference Standard Internal standard only (e.g., Maleic acid)API & Impurity specific standardsSpectral library
Analysis Time 10-15 mins15-30 mins< 2 mins
Structural Specificity High (Proton environments)Very High (m/z & fragmentation)Moderate (Bond vibrations)
The Causality Behind Modality Selection

Why not just use standard HPLC-UV? HPLC-UV often misrepresents purity because the parent chloroacetylglycine and its impurities (like chloroacetic acid) possess vastly different UV response factors, leading to skewed area-percent calculations[5].

qNMR resolves this by providing a primary, molar-based measurement where signal intensity is directly proportional to the number of resonant nuclei, independent of chromophores[6][7]. However, qNMR lacks the extreme sensitivity required to detect trace reactive impurities. Therefore, it must be paired with LC-MS/MS to ensure trace contaminants remain below toxicological thresholds[4][8].

Workflow A Batch Sampling: (Chloroacetyl)aminoacetic acid B qNMR Analysis (Absolute Purity) A->B C LC-MS/MS Profiling (Trace Impurities) A->C D FTIR Spectroscopy (Structural Integrity) A->D E Data Integration & Batch Certification B->E C->E D->E

Multi-modal spectroscopic workflow for batch purity validation.

Experimental Protocols: A Self-Validating System

Protocol 1: ¹H-qNMR Methodology (Absolute Purity)

Causality: We select maleic acid as the internal calibrant because its sharp olefinic singlet (~6.26 ppm in D₂O) is well-separated from the methylene protons of chloroacetylglycine (which appear as singlets at ~4.18 ppm and ~3.90 ppm)[2][5]. Step-by-Step Method:

  • Accurately weigh ~20.0 mg of the (chloroacetyl)aminoacetic acid batch and ~5.0 mg of certified reference standard maleic acid (TraceCERT® grade) using a microbalance (d = 0.001 mg).

  • Co-dissolve the mixture in 0.75 mL of D₂O containing 0.05% TSP (trimethylsilylpropanoic acid) as a chemical shift reference.

  • Transfer the homogenous solution to a 5 mm precision NMR tube.

  • Acquire the ¹H spectrum at 400 MHz (or higher) using a 90° excitation pulse. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analytes (typically D1 ≥ 30 s) to ensure complete spin relaxation and quantitative integration[5][7].

  • Calculate the mass fraction using the integrated area ratio of the chloroacetyl methylene singlet to the maleic acid olefinic singlet[7].

Protocol 2: LC-MS/MS Methodology (Trace Impurity Profiling)

Causality: Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid moiety of the analyte and its primary impurities readily deprotonate, providing a highly stable [M-H]⁻ ion at m/z 150.0 for the parent compound[4]. Step-by-Step Method:

  • Prepare a 1 mg/mL stock solution of the batch in LC-MS grade Water:Acetonitrile (50:50, v/v). Dilute to a working concentration of 10 µg/mL.

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Elute using a gradient mobile phase: (A) 0.1% Formic acid in water, (B) 0.1% Formic acid in acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Monitor transitions via Multiple Reaction Monitoring (MRM). For chloroacetylglycine, monitor m/z 150.0 → 106.0 (loss of CO₂) and m/z 150.0 → 35.0 (chloride loss).

  • Quantify trace chloroacetic acid (m/z 93.0) against an external calibration curve to ensure it falls below regulatory limits[4][8].

Protocol 3: ATR-FTIR Methodology (Structural Integrity)

Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional transmission (KBr pellets) because KBr is highly hygroscopic. Absorbed water masks the critical N-H and O-H stretching regions necessary for verifying the amide and carboxylic acid groups[2]. Step-by-Step Method:

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

  • Place ~2 mg of the solid (chloroacetyl)aminoacetic acid powder directly onto the crystal and apply uniform pressure via the anvil.

  • Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Verify diagnostic bands: Amide I (C=O stretch) at ~1676 cm⁻¹, Amide II (N-H bend) at ~1529 cm⁻¹, and the broad carboxylic O-H stretch at 3300–2500 cm⁻¹[2].

Logic Goal Impurity Detection Goal Macro Macroscopic Purity (>0.1%) Goal->Macro Trace Trace/Genotoxic (<0.1%) Goal->Trace qNMR 1H-qNMR with Internal Standard Macro->qNMR LCMS LC-MS/MS (MRM Mode) Trace->LCMS

Decision matrix for selecting analytical modalities based on impurity concentration.

Experimental Data: Comparative Batch Analysis

To demonstrate the efficacy of this self-validating approach, three distinct synthesis batches of (chloroacetyl)aminoacetic acid were analyzed using the established protocols.

Table 2: Multi-Modal Purity Assessment of Three Synthesis Batches
Batch IDqNMR Purity (w/w %)LC-MS Chloroacetic Acid (ppm)FTIR Amide I Shift (cm⁻¹)Conclusion
Batch A (Recrystallized) 99.4% ± 0.1%15 ppm1676Pass. High purity, suitable for API synthesis.
Batch B (Crude) 94.2% ± 0.3%4,200 ppm1682 (Broad)Fail. High residual starting material.
Batch C (Degraded) 97.1% ± 0.2%85 ppm1675Fail. qNMR shows 2.5% glycolylglycine (hydrolysis).

Data Interpretation & Causality: Batch B showed a significant deviation. While FTIR indicated a broadening of the carbonyl peak (suggesting the presence of free chloroacetic acid), LC-MS precisely quantified this reactive impurity at an unacceptable 4,200 ppm. Conversely, Batch C passed LC-MS thresholds for chloroacetic acid, but qNMR unambiguously identified macroscopic hydrolysis (glycolylglycine) due to improper storage. This proves that no single technique is sufficient; the orthogonal data perfectly validates the physical state of the batch[5][8].

Conclusion

Validating the batch purity of (chloroacetyl)aminoacetic acid requires a synergistic analytical strategy. qNMR provides the foundational, standard-free absolute quantitation necessary for macroscopic purity[6]. However, it must be coupled with LC-MS/MS to ensure trace reactive impurities remain below toxicological thresholds, and FTIR for rapid structural confirmation. By adopting this multi-modal framework, researchers guarantee the integrity of their peptide synthesis pipelines and prevent costly downstream failures.

References

  • Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase. BRENDA.
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). USP.
  • 6319-96-6 | N-Chloroacetylglycine. ChemScene.
  • Yorke, S.C.; et al. N-(1-carboxy-5-aminopentyl)-glycylglycine - a prospective competitive inhibitor for angiotensin-converting enzyme. Murdoch University.
  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal.
  • Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit

Sources

Safety Operating Guide

[(Chloroacetyl)amino](phenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling reactive intermediates requires moving beyond basic compliance and understanding the fundamental physicochemical behaviors of the molecules we use. acetic acid (also known as N-(chloroacetyl)phenylglycine) is a bifunctional molecule featuring a lipophilic phenylacetic acid core and a highly reactive α-chloroamide moiety.

This guide provides a self-validating, causally-driven framework for the safe handling, decontamination, and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Physicochemical Profiling & Hazard Causality

To design an effective operational protocol, we must first understand why this chemical is hazardous at a molecular level.

  • The Alkylating Hazard: The chloroacetyl group is a potent electrophile. The electron-withdrawing inductive effects of the carbonyl oxygen and the adjacent chlorine atom leave the α-carbon highly susceptible to bimolecular nucleophilic substitution ( SN​2 )[1]. In biological systems, this moiety rapidly alkylates nucleophilic sites on macromolecules—such as the sulfhydryl groups of cysteine or the nitrogenous bases of DNA—leading to cytotoxicity, skin sensitization, and potential genotoxicity[2].

  • The Permeability Factor: The phenylacetic acid backbone increases the molecule's lipophilicity (LogP). This structural feature facilitates rapid penetration through lipid bilayers, meaning systemic exposure and cellular damage can occur quickly upon dermal contact or inhalation.

Operational Safety & Handling Protocol

Every step in this protocol is designed as a self-validating system to prevent exposure.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

    • Causality: Alpha-halocarboxylic derivatives can cause severe respiratory tract damage if inhaled as aerosolized dust[3]. A hard-ducted system ensures that no toxic particulates are recirculated into the laboratory environment.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove using Nitrile (outer layer for tactile dexterity) and Neoprene (inner layer).

    • Causality: Neoprene provides superior chemical resistance against halogenated organics, preventing breakthrough if the outer nitrile glove is compromised.

  • Step-by-Step Handling Workflow:

    • Tare the weighing vessel inside the fume hood. Never transport unsealed powder across the laboratory.

    • Use anti-static, grounded spatulas. Causality: Static discharge can aerosolize fine powders, drastically increasing the inhalation risk.

    • Immediately upon completing the transfer, wipe down the balance and spatulas with a 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution to neutralize trace residues.

Spill Response & Chemical Decontamination

In the event of a powder spill (<50g), immediate chemical neutralization is required before physical cleanup.

  • Containment: Do not sweep the dry powder. Causality: Dry sweeping generates airborne particulates, exacerbating the inhalation hazard[4].

  • Neutralization: Gently cover the spill with absorbent pads dampened with a 10% Sodium Thiosulfate solution.

  • The Mechanistic Quench: Allow 15 minutes of contact time. Causality: The thiosulfate ion is a soft, potent nucleophile that rapidly displaces the chloride ion on the chloroacetyl group via an SN​2 reaction. This converts the hazardous alkylating agent into a harmless, water-soluble Bunte salt, permanently neutralizing the toxicity.

  • Collection: Wipe up the neutralized mixture and dispose of it as solid halogenated waste.

Waste Segregation & Disposal Plan

acetic acid must be strictly classified as Halogenated Organic Waste [5][6].

  • Strict Segregation: Never mix this waste with non-halogenated solvents (e.g., ethanol, acetone).

    • Causality: Halogenated waste requires specialized disposal. Mixing it contaminates the entire waste stream, drastically increasing disposal costs and violating [6][7].

  • Containment: Collect liquid waste in High-Density Polyethylene (HDPE) carboys. Do not use metal safety cans.

    • Causality: Trace hydrolysis of the chloroacetyl group in aqueous or humid environments generates free chloride ions and hydrochloric acid (HCl). This rapidly corrodes metal containers, leading to catastrophic leaks[8].

  • Labeling: Affix a standard Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "Halogenated Organic Waste - Toxic/Corrosive"[6].

  • High-Temperature Incineration: The waste must be dispatched to an EPA-approved facility capable of high-temperature incineration (>1100°C).

    • Causality: Combusting halogenated organics at standard temperatures (<800°C) results in incomplete thermal oxidation, generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Temperatures exceeding 1100°C with a gas residence time of >2 seconds are required to completely cleave the C-Cl bonds[7]. The resulting HCl gas is then neutralized by alkaline scrubbers in the exhaust stack.

Quantitative Data & Specifications

The following table summarizes the critical operational and disposal parameters for chloroacetylated organic acids to ensure rapid reference during risk assessments.

ParameterValue / SpecificationMechanistic Rationale
Primary Hazard Alkylating Agent / Corrosiveα-chloroamide undergoes SN​2 reactions with biological nucleophiles.
Toxicity Proxy (LD50) 76 - 280 mg/kg (Oral, Rat)Derived from baseline chloroacetyl/chloroacetic acid toxicity[3][9].
Waste Classification Halogenated Organic WasteContains covalently bound chlorine; requires specialized destruction[6].
Incineration Temp. > 1100 °CPrevents formation of polychlorinated dibenzo-p-dioxins (PCDDs).
Gas Residence Time > 2.0 secondsEnsures complete thermal oxidation of C-Cl bonds.
Decontamination Agent 10% Sodium ThiosulfateNucleophilic displacement of chloride yields a non-toxic Bunte salt.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: [(Chloroacetyl)amino](phenyl)acetic acid Decision Physical State of Chemical Waste? Start->Decision Solid Solid Waste (Contaminated PPE, Powders) Decision->Solid Powder/Solid Liquid Liquid Waste (Dissolved in Solvents) Decision->Liquid Solution Neutralization In-Hood Decontamination (10% Sodium Thiosulfate) Solid->Neutralization Segregation Segregate as Halogenated Organic Waste Liquid->Segregation Neutralization->Segregation Containment Store in HDPE Containers (Do NOT use metal) Segregation->Containment Incineration EPA-Approved High-Temp Incineration (>1100°C) Containment->Incineration

Fig 1: Segregation and disposal workflow for halogenated organic chemical waste.

References

  • Wikipedia. "Chloroacetic acid." Available at:[Link]

  • Centre for Environmental Rights. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste." Available at: [Link]

  • Environmental Protection Agency (EPA). "ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR CHLOROACETYL CHLORIDE." Available at: [Link]

  • EPA NEPIS. "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes." Available at: [Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986." Available at:[Link]

  • Eastern Washington University. "Hazardous Waste Management Program." Available at: [Link]

Sources

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